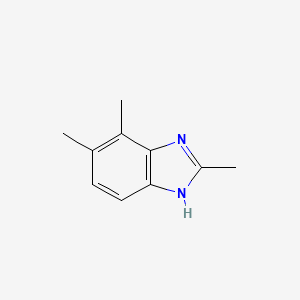

![molecular formula C13H15NO2 B1322602 Spiro[isochroman-1,4'-piperidin]-3-one CAS No. 252002-14-5](/img/structure/B1322602.png)

Spiro[isochroman-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro[isochroman-1,4'-piperidin]-3-one, also known as Spiroisochromane, is a heterocyclic compound belonging to the class of spiro compounds. It is a colorless, odorless, and crystalline solid with a molecular formula of C9H14NO. Spiroisochromane is an important synthetic intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used in the production of polymers and other materials.

Scientific Research Applications

Medicinal Chemistry Synthesis of Therapeutic Agents

Spiro[isochroman-1,4’-piperidin]-3-one, as a piperidine derivative, is part of a crucial class of synthetic building blocks for drug construction. Piperidine structures are commonly found in molecules with significant pharmacological activity. The spiro compound’s unique three-dimensional configuration can be leveraged to design drugs with specific binding affinities and functionalities, potentially leading to new treatments for various diseases .

Organic Synthesis Enantioselective Catalysis

The enantioselective synthesis of spirocycles is a challenging yet valuable pursuit in organic chemistry due to their presence in natural products and potential pharmaceutical applications. Spiro[isochroman-1,4’-piperidin]-3-one could serve as a key intermediate in developing enantioselective catalysts that facilitate the production of chiral molecules, which are essential for creating more effective and safer drugs .

Analytical Chemistry Chromatography and Mass Spectrometry

In chromatography or mass spectrometry, spiro compounds like Spiro[isochroman-1,4’-piperidin]-3-one could be used as standards or reference compounds due to their distinct chemical signatures. This would aid in the accurate measurement and analysis of complex biological samples .

Mechanism of Action

Target of Action

The primary target of Spiro[isochroman-1,4’-piperidin]-3-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that is released from mast cells during an immune response. It plays a crucial role in inflammation and allergic reactions .

Mode of Action

It is believed that the compound interacts with this target, leading to changes in the biochemical processes associated with inflammation and allergic reactions .

Biochemical Pathways

Given its target, it is likely involved in the regulation of inflammatory and allergic response pathways .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests it may have good bioavailability .

Result of Action

Given its target, it is likely that the compound has anti-inflammatory and anti-allergic effects .

Action Environment

Like all drugs, factors such as temperature, ph, and the presence of other compounds can potentially affect its action .

properties

IUPAC Name |

spiro[4H-isochromene-1,4'-piperidine]-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQMWXINXCTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627357 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[isochroman-1,4'-piperidin]-3-one | |

CAS RN |

252002-14-5 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

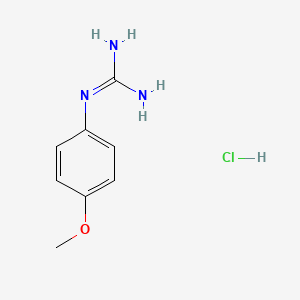

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

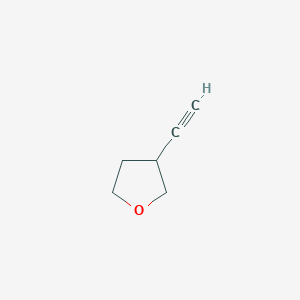

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

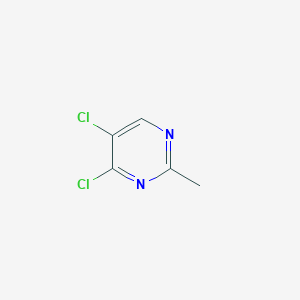

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)